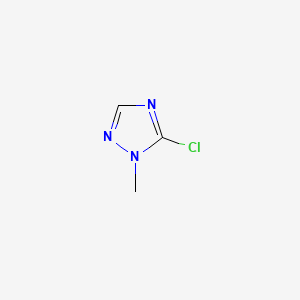

5-Chloro-1-methyl-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUJAPIAZAJWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205192 | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-99-0 | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-methyl-1H-1,2,4-triazole is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a detailed exploration of the primary synthetic pathways to this versatile intermediate. We will delve into two core strategies: the application of the Sandmeyer reaction on an amino precursor and the direct chlorination of a hydroxyl-substituted triazole. This document will elucidate the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into the practical considerations for each route, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound in Drug Discovery

The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules with high affinity and selectivity for biological targets. The introduction of a chlorine atom at the 5-position of the 1-methyl-1H-1,2,4-triazole ring further enhances its utility as a synthetic intermediate. The chloro group can serve as a leaving group for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This versatility makes this compound a valuable starting material for the development of novel therapeutics.

Synthetic Pathway 1: The Sandmeyer Reaction Approach

A robust and widely utilized method for the introduction of a halogen onto an aromatic or heteroaromatic ring is the Sandmeyer reaction.[1][2] This pathway commences with the readily available precursor, 1-methyl-1H-1,2,4-triazol-5-amine, which is converted to the target chloro-derivative via a diazonium salt intermediate.

Conceptual Framework

The Sandmeyer reaction is a two-step process.[1][3] The first step is the diazotization of a primary aromatic amine, in this case, 1-methyl-1H-1,2,4-triazol-5-amine, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl).[4][5] The resulting diazonium salt is often unstable and is used immediately in the subsequent step.

The second step involves the displacement of the diazonium group with a chloride ion, catalyzed by a copper(I) salt, typically copper(I) chloride (CuCl).[1][6] The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and yielding the desired this compound.

Visualizing the Pathway

Caption: Synthetic route to this compound via the Sandmeyer reaction.

Experimental Protocol

Part A: Synthesis of 1-methyl-1H-1,2,4-triazol-5-amine

A common route to the necessary amino precursor involves the reduction of 1-methyl-5-nitro-1H-1,2,4-triazole.[7]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-methyl-5-nitro-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or hydrogenation apparatus) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-1,2,4-triazol-5-amine, which can be used in the next step with or without further purification.

Part B: Sandmeyer Reaction

-

Diazotization:

-

Suspend 1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Chlorination:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2-1.5 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

-

Data Summary

| Step | Reactants | Key Reagents | Typical Yield | Purity |

| A | 1-methyl-5-nitro-1H-1,2,4-triazole | H₂, Pd/C | >90% | >95% |

| B | 1-methyl-1H-1,2,4-triazol-5-amine | NaNO₂, HCl, CuCl | 60-80% | >98% (after purification) |

Synthetic Pathway 2: Chlorination of 1-methyl-1H-1,2,4-triazol-5-ol

An alternative and equally effective strategy involves the direct chlorination of a hydroxyl-substituted triazole precursor, 1-methyl-1H-1,2,4-triazol-5-ol. This method often utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[8][9]

Conceptual Framework

This pathway begins with the synthesis of 1-methyl-1H-1,2,4-triazol-5-ol. A common method to access this precursor is through the diazotization of 1-methyl-1H-1,2,4-triazol-5-amine, followed by hydrolysis of the resulting diazonium salt.[1]

The core of this pathway is the conversion of the hydroxyl group of 1-methyl-1H-1,2,4-triazol-5-ol to a chloro group. Phosphorus oxychloride is a powerful and widely used reagent for this transformation.[8] The reaction mechanism is believed to involve the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction.

Visualizing the Pathway

Caption: Synthetic route to this compound via chlorination of the corresponding triazol-5-ol.

Experimental Protocol

Part A: Synthesis of 1-methyl-1H-1,2,4-triazol-5-ol

-

Diazotization and Hydrolysis:

-

Dissolve 1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq) in dilute sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, slowly heat the reaction mixture to boiling and reflux for 1-2 hours.

-

Monitor the reaction for the cessation of nitrogen gas evolution.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If necessary, neutralize the solution with a base (e.g., sodium carbonate) to facilitate precipitation.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 1-methyl-1H-1,2,4-triazol-5-ol.

-

Part B: Chlorination with Phosphorus Oxychloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 1-methyl-1H-1,2,4-triazol-5-ol (1.0 eq) and an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) for several hours. The reaction progress can be monitored by TLC.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, chloroform).

-

-

Purification:

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

-

Data Summary

| Step | Reactants | Key Reagents | Typical Yield | Purity |

| A | 1-methyl-1H-1,2,4-triazol-5-amine | NaNO₂, H₂SO₄ | 70-85% | >95% |

| B | 1-methyl-1H-1,2,4-triazol-5-ol | POCl₃ | 75-90% | >98% (after purification) |

Comparative Analysis of Synthetic Pathways

| Feature | Sandmeyer Reaction | Chlorination with POCl₃ |

| Starting Material | 1-methyl-1H-1,2,4-triazol-5-amine | 1-methyl-1H-1,2,4-triazol-5-ol |

| Key Reagents | NaNO₂, HCl, CuCl | POCl₃ |

| Advantages | - Well-established and reliable method. - Avoids the use of highly corrosive POCl₃. | - Often provides higher yields. - Can be more direct if the hydroxyl precursor is readily available. |

| Disadvantages | - Use of copper salts can lead to metal contamination. - Diazonium intermediates can be unstable. | - POCl₃ is highly corrosive and moisture-sensitive. - Quenching step is highly exothermic and requires caution. |

| Safety Considerations | - Handling of potentially unstable diazonium salts. - Proper disposal of copper waste. | - Use of a highly reactive and corrosive reagent (POCl₃). - Careful handling during the quenching step. |

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound can be effectively achieved through two primary pathways: the Sandmeyer reaction of 1-methyl-1H-1,2,4-triazol-5-amine and the chlorination of 1-methyl-1H-1,2,4-triazol-5-ol. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Both methods provide reliable access to this valuable building block, enabling the continued exploration of novel 1,2,4-triazole-based compounds in the pursuit of new and improved therapeutic agents.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications. [Link]

-

LookChem. (n.d.). 1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE. Retrieved from [Link]

-

Journal of University of Anbar for Pure Science (JUAPS). (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. [Link]

-

MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

-

RSC Publishing. (n.d.). [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary. Retrieved from [Link]

-

ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine. Retrieved from [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

-

ACS Publications. (n.d.). Diazotization of heterocyclic primary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4-triazoles from simple carbonyls. (a) DMF, POCl3,.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. Retrieved from [Link]238804/)

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Physicochemical properties of 5-Chloro-1-methyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-1-methyl-1H-1,2,4-triazole

Introduction

This compound is a substituted heterocyclic compound built upon the aromatic 1,2,4-triazole core. This five-membered ring system, containing three nitrogen atoms, is a privileged scaffold in medicinal and agricultural chemistry due to its diverse biological activities.[1][2][3] The specific substitution pattern of a chlorine atom at the 5-position and a methyl group at the 1-position imparts a unique set of physicochemical properties that dictate its behavior in chemical and biological systems.[1] Understanding these properties is paramount for researchers in drug discovery and crop protection for predicting molecular interactions, designing synthetic routes, and formulating final products.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by detailed experimental protocols for their determination. The narrative is structured to provide not just data, but the scientific rationale behind the values and the experimental choices made to obtain them.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

-

Molecular Weight: 117.54 g/mol [5]

-

Canonical SMILES: CN1C(=NC=N1)Cl[4]

-

InChI: InChI=1S/C3H4ClN3/c1-7-3(4)5-2-6-7/h2H,1H3[1]

The structure features a planar, aromatic 1,2,4-triazole ring. The aromaticity arises from the delocalization of 6π electrons across the five ring atoms, a characteristic that imparts significant stability.[2] The methyl group is attached to the N1 nitrogen, while the electron-withdrawing chlorine atom is at the C5 position. This substitution pattern makes the molecule polar and influences its reactivity and intermolecular interactions.

Summary of Physicochemical Properties

The following table consolidates the key physicochemical data available for this compound. These parameters are critical for predicting its behavior in various solvents and biological environments.

| Property | Value | Source(s) |

| Physical Appearance | White to off-white solid | [1] |

| Boiling Point | 235.2 °C at 760 mmHg | [4][6] |

| Density | 1.46 g/cm³ | [4][6] |

| pKa (Predicted) | 0.98 ± 0.10 (for the protonated species) | [4][7] |

| LogP (XLogP3) | 0.47 | [4][6] |

| Vapor Pressure | 0.0506 mmHg at 25°C | [4] |

| Flash Point | 96.1 °C | [4][6] |

| Refractive Index | 1.62 | [6] |

| Solubility | Soluble in polar organic solvents | [1] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

Analysis of Key Physicochemical Parameters

Acidity and Basicity (pKa)

The predicted pKa of 0.98 ± 0.10 corresponds to the acidity of the protonated form of the molecule.[4][7] This low value indicates that this compound is a very weak base. The lone pairs on the sp²-hybridized nitrogen atoms can be protonated, but the overall electron-deficient nature of the aromatic triazole ring, further enhanced by the electron-withdrawing chlorine atom, significantly suppresses this basicity. This property is crucial as it dictates the charge state of the molecule under physiological pH conditions, which in turn affects its ability to cross biological membranes and interact with targets.

Lipophilicity and Solubility (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity ("oil-loving") versus hydrophilicity ("water-loving"). With a predicted LogP of approximately 0.47, this compound exhibits a relatively balanced character, leaning slightly towards hydrophilicity.[4][6] This value suggests moderate solubility in both polar and nonpolar environments.

Its solubility in polar organic solvents is confirmed experimentally.[1] This is attributable to the polar C-Cl bond and the nitrogen atoms in the triazole ring, which can engage in dipole-dipole interactions with solvents like ethanol or acetone.[3] While it lacks hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors, contributing to its solubility in protic solvents.[4] Its solubility in water is expected to be moderate, consistent with the LogP value.

Experimental Protocols for Property Determination

The trustworthiness of physicochemical data hinges on robust and reproducible experimental methods. The following sections detail standard operating procedures for determining key properties of a novel solid compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A pure compound typically melts over a sharp, narrow temperature range (0.5-1.0°C). Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broader melting range.[8]

Methodology: Capillary Method using a Digital Apparatus

-

Sample Preparation: Place a small amount of the dry, crystalline this compound onto a clean, dry surface. Gently crush it into a fine powder.[9][10]

-

Capillary Loading: Take a glass capillary tube sealed at one end. Push the open end into the powdered sample, trapping a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 1-2 mm height is achieved.[8][9]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a digital melting point apparatus.[11]

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool. Using a fresh capillary, heat the block again, but slow the rate of heating to 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.[10]

-

Observation and Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[9][11]

-

Validation: For trustworthy results, repeat the precise determination at least twice more with fresh samples. The results should be consistent.

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Assessment

Causality: The principle of "like dissolves like" governs solubility.[12] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Furthermore, a compound's solubility in aqueous acid or base can reveal the presence of basic or acidic functional groups, respectively, as they react to form more soluble salts.[13]

Methodology: Systematic Solvent Testing

-

Setup: Label five clean test tubes: (1) Water, (2) 5% HCl, (3) 5% NaOH, (4) Ethanol, (5) Hexane.

-

Sample Addition: To each tube, add approximately 25 mg of this compound.[14]

-

Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in small portions.[14]

-

Mixing: After each addition, shake the tube vigorously for at least 60 seconds.[14][15]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is "soluble." If it remains undissolved, it is "insoluble." Partial dissolution should be noted.

-

Interpretation:

-

Water: Solubility indicates high polarity. Test the resulting solution with litmus paper to check for acidic or basic properties.[16]

-

5% HCl: If insoluble in water but soluble in 5% HCl, the compound is likely an organic base (e.g., an amine).[13]

-

5% NaOH: If insoluble in water but soluble in 5% NaOH, the compound is likely an organic acid (e.g., a carboxylic acid or phenol).[13]

-

Ethanol (Polar Organic): Solubility is expected for polar molecules.

-

Hexane (Nonpolar Organic): Insolubility indicates a polar molecule.

-

Caption: Flowchart for Qualitative Solubility Testing.

¹H NMR Sample Preparation

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[17][18] Proper sample preparation is critical to obtaining a high-quality spectrum with sharp, well-resolved peaks, as contaminants or solid particles can severely degrade the data quality.

Methodology: For a High-Resolution Spectrum

-

Select Solvent: Choose a deuterated solvent in which the compound is soluble. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.

-

Determine Quantity: Weigh approximately 5-25 mg of the compound for a standard ¹H NMR spectrum.

-

Dissolution: Place the weighed sample into a clean, small vial. Add approximately 0.7 mL of the chosen deuterated solvent. Mix gently to dissolve the compound completely.

-

Filtration (Critical Step): Take a clean Pasteur pipette and place a small, tight plug of glass wool into the narrow tip. Do not use cotton wool, as it can introduce contaminants.

-

Transfer to NMR Tube: Filter the solution through the glass wool plug directly into a clean, dry NMR tube. This removes any suspended solid particles that would otherwise distort the magnetic field and broaden the spectral lines.

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly. The sample is now ready for analysis in the NMR spectrometer.

Caption: Workflow for ¹H NMR Sample Preparation.

References

- Melting point determination. (n.d.). University of Calgary.

- This compound. (n.d.). LookChem.

- Experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq.

- Determination of Melting Point. (n.d.). Clarion University.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- This compound. (n.d.). CymitQuimica.

- To determine the melting point of given organic compound. (2025, April 15). MedPharma.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 5-chloro-1-methyl-1,2,4-triazole. (n.d.). ECHEMI.

- NMR Sample Preparation. (n.d.). University of Ottawa.

- This compound. (n.d.). ChemicalBook.

- This compound CAS#: 56616-99-0. (n.d.). ChemicalBook.

- A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (n.d.). Springer Nature Experiments.

- A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. (2014, February 20). PubMed.

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022, February 14). ChemicalBook.

- 1,2,4-Triazole. (n.d.). Solubility of Things.

Sources

- 1. CAS 56616-99-0: this compound [cymitquimica.com]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 56616-99-0 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 56616-99-0 [amp.chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. medpharma12.com [medpharma12.com]

- 11. pennwest.edu [pennwest.edu]

- 12. youtube.com [youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

- 17. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 18. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 5-Chloro-1-methyl-1H-1,2,4-triazole

Introduction: The Significance of 5-Chloro-1-methyl-1H-1,2,4-triazole

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of therapeutic agents.[1][2][3] Derivatives of 1,2,4-triazole are integral to numerous marketed drugs, including antifungal agents like Fluconazole, antivirals such as Ribavirin, and anti-cancer therapies like Letrozole.[4] Their widespread application stems from a unique combination of metabolic stability, hydrogen bonding capability, and dipole character, which allows them to interact effectively with a diverse range of biological targets.[3][5]

This compound (CAS No. 56616-99-0) is a key heterocyclic building block used in the synthesis of these more complex, biologically active molecules. Its precise structure—featuring a chloro-substituent and a methyl group on the triazole ring—offers specific steric and electronic properties that are exploited in drug design. The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive framework for the structural elucidation of this compound using a multi-technique spectroscopic approach. We will detail the optimized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provide an expert interpretation of the predicted spectral data. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of heterocyclic compounds.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is the foundation for all spectral interpretation.

Caption: Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄ClN₃ |

| Molecular Weight | 117.54 g/mol |

| Boiling Point | 235.2 °C (Predicted) |

| Density | 1.46 g/cm³ (Predicted) |

| pKa | 0.98 (Predicted) |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for complete characterization.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak in the ¹³C spectrum (δ ≈ 77 ppm). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm) because it is chemically inert and its sharp singlet signal does not overlap with most analyte signals. For quantitative analysis, a sufficient relaxation delay (D1) is crucial to allow for complete magnetization recovery between pulses, ensuring accurate signal integration.[6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Spectrometer Preparation: Insert the sample, lock the field on the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.[7] Tune the probe for both ¹H and ¹³C frequencies to maximize signal-to-noise.[8]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 45° pulse angle to balance signal intensity with quantitative accuracy for a routine spectrum.[7]

-

Set the acquisition time to ~4 seconds.

-

Set the relaxation delay (D1) to 2-5 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover 0-200 ppm.

-

Use a 30° pulse angle and an acquisition time of ~4 seconds.[7]

-

Employ proton-decoupled mode to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE). For quantitative ¹³C NMR, inverse-gated decoupling must be used.[6]

-

Acquire a sufficient number of scans (e.g., 512 or more) as the natural abundance of ¹³C is low (~1.1%).[9]

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.[10]

Predicted ¹H NMR Spectrum

The structure suggests two distinct proton environments:

-

N-Methyl (N-CH₃): This group is attached to a nitrogen atom within the aromatic triazole ring. It has no adjacent protons, so it will appear as a sharp singlet . Its chemical shift is predicted to be in the range of δ 3.8 - 4.2 ppm . This downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.

-

Triazole Proton (C-H): The single proton on the triazole ring (C3-H) is also in an aromatic environment and has no neighboring protons. It will appear as a singlet . Its chemical shift is expected in the aromatic region, predicted to be around δ 7.8 - 8.2 ppm .[11]

Predicted ¹³C NMR Spectrum

The molecule has three unique carbon atoms, which will result in three distinct signals in the proton-decoupled spectrum:

-

N-Methyl Carbon (N-CH₃): This aliphatic carbon is attached to a nitrogen. It is expected to appear in the upfield region, around δ 35 - 45 ppm .

-

Triazole Ring Carbons (C3 and C5): These are sp²-hybridized carbons within a heteroaromatic ring. Their chemical shifts will be significantly downfield.

-

C5-Cl: This carbon is directly attached to the highly electronegative chlorine atom and two nitrogen atoms. It will be the most deshielded carbon, with a predicted chemical shift of δ 150 - 158 ppm .

-

C3-H: This carbon is attached to a hydrogen and flanked by two nitrogen atoms. Its chemical shift is predicted to be in the range of δ 142 - 148 ppm . The chemical shifts of triazole ring carbons are highly sensitive to their electronic environment.[12][13]

-

Table 2: Predicted NMR Spectral Data for this compound (in CDCl₃)

| Group | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |

|---|---|---|---|---|

| N-CH₃ | 3.8 - 4.2 | Singlet | 3H | 35 - 45 |

| C3-H | 7.8 - 8.2 | Singlet | 1H | 142 - 148 |

| C5-Cl | - | - | - | 150 - 158 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid powders.[14] It requires minimal to no sample preparation, unlike the traditional KBr pellet method, and ensures excellent contact between the sample and the IR beam via the ATR crystal (often diamond).[15][16] This results in high-quality, reproducible spectra. A background scan of the clean, empty crystal is essential to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

Experimental Protocol: ATR-FTIR

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.[17]

-

Sample Analysis: Place a small amount of the this compound powder onto the crystal.

-

Apply Pressure: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[16]

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Expected IR Absorption Bands

The IR spectrum will be characterized by several key absorption bands corresponding to the vibrations of its functional groups:

-

C-H Stretching: The sp³ C-H bonds of the methyl group will show stretching vibrations just below 3000 cm⁻¹ (typically 2950-2990 cm⁻¹ ). The sp² C-H bond on the triazole ring will show a weaker absorption above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).[18]

-

C=N and N=N Stretching (Ring Vibrations): These are characteristic of aromatic and heteroaromatic rings. Strong to medium intensity bands are expected in the 1450-1650 cm⁻¹ region. For 1,2,4-triazoles, these are often observed as a series of sharp bands.[19][20]

-

C-N Stretching: The stretching vibrations for C-N single bonds within the ring and for the N-CH₃ bond will appear in the fingerprint region, typically between 1100-1350 cm⁻¹ .[21]

-

C-Cl Stretching: The carbon-chlorine stretch is expected to produce a medium to strong absorption in the lower frequency region of the fingerprint region, typically between 700-850 cm⁻¹ .

Table 3: Predicted Major IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H Stretch | 2950 - 2990 | Medium |

| C=N / N=N Ring Stretch | 1450 - 1650 | Strong to Medium |

| C-N Stretch | 1100 - 1350 | Medium |

| C-Cl Stretch | 700 - 850 | Medium to Strong |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this triazole derivative.[22] It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which clearly establishes the molecular weight.[23] The choice of a volatile solvent system (e.g., methanol or acetonitrile with a trace of formic acid) is critical to facilitate spray formation and ionization.[24][25] The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a highly characteristic isotopic pattern for any chlorine-containing ion, serving as a powerful diagnostic tool.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[25] A small amount of formic acid (0.1%) can be added to promote protonation.[24]

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[24]

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. Use a drying gas (N₂) to facilitate desolvation.[22]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Fragmentation (MS/MS): If desired, select the molecular ion peak for collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS), which provides structural information from the fragmentation pattern.

Predicted Mass Spectrum

-

Molecular Ion Peak ([M+H]⁺): The primary ion observed will be the protonated molecule. Given the molecular formula C₃H₄ClN₃, the key feature will be the isotopic signature of chlorine:

-

A peak at m/z 118.02 corresponding to the [C₃H₅³⁵ClN₃]⁺ ion.

-

A second peak at m/z 120.02 corresponding to the [C₃H₅³⁷ClN₃]⁺ ion.

-

The relative intensity of the m/z 118 to m/z 120 peaks will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.

-

-

Fragmentation Pattern: While ESI is a soft technique, some in-source fragmentation can occur, and MS/MS analysis will reveal characteristic losses. Common fragmentation pathways for halogenated heterocycles involve the loss of the halogen or cleavage of the ring.[26][27] A likely initial fragmentation would be the loss of a chlorine radical, although this is more common in electron ionization (EI). Ring cleavage events, such as the loss of N₂ or HCN, are also possible fragmentation pathways for triazoles.

Table 4: Predicted Key Ions in ESI Mass Spectrum

| Ion | Formula | Calculated m/z | Predicted Relative Intensity |

|---|---|---|---|

| [M+H]⁺ | [C₃H₅³⁵ClN₃]⁺ | 118.02 | 100% |

| [M+H+2]⁺ | [C₃H₅³⁷ClN₃]⁺ | 120.02 | ~33% |

Integrated Spectral Analysis Workflow

Sources

- 1. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. books.rsc.org [books.rsc.org]

- 8. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 9. r-nmr.eu [r-nmr.eu]

- 10. rsc.org [rsc.org]

- 11. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]

- 12. dspace.ncl.res.in [dspace.ncl.res.in]

- 13. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. agilent.com [agilent.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 23. phys.libretexts.org [phys.libretexts.org]

- 24. Rutgers_MS_Home [react.rutgers.edu]

- 25. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 26. youtube.com [youtube.com]

- 27. scribd.com [scribd.com]

An In-depth Technical Guide to 5-chloro-1-methyl-1H-1,2,4-triazole (CAS: 56616-99-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-1-methyl-1H-1,2,4-triazole, identified by the CAS number 56616-99-0, is a heterocyclic organic compound of growing interest in the fields of medicinal chemistry and agrochemical research.[1][2] Its structure, featuring a five-membered triazole ring with a chlorine atom at the 5-position and a methyl group at the 1-position, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex bioactive molecules.[1][2] This guide provides a comprehensive overview of the characterization, synthesis, reactivity, and applications of this compound, offering a technical resource for professionals engaged in chemical research and development.

Physicochemical and Structural Characterization

This compound is typically a white to off-white solid, soluble in polar organic solvents.[1] The presence of the triazole ring, a known pharmacophore, and the reactive chloro substituent are key to its utility in synthetic chemistry. The triazole ring itself is capable of forming hydrogen bonds, which can influence its interactions with biological targets.[2]

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₄ClN₃ | [1][3] |

| Molecular Weight | 117.54 g/mol | [4][5] |

| Boiling Point | 235.2 ± 23.0 °C (Predicted) | [3] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 96.1 °C | [3] |

| pKa | 0.98 ± 0.10 (Predicted) | [3] |

| LogP | 0.46850 | [3] |

Synthesis of this compound

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, often involving the cyclization of precursors containing the necessary nitrogen and carbon atoms. While specific, detailed protocols for the industrial synthesis of this compound are not extensively published in the public domain, a plausible synthetic approach can be extrapolated from general methods for creating substituted 1,2,4-triazoles.

A common strategy involves the cyclization of a thiosemicarbazide derivative. For this compound, the synthesis could conceptually begin with a methylated hydrazine derivative which is then reacted to form a substituted thiosemicarbazide, followed by cyclization and subsequent chlorination.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of 1,2,4-Triazole-3-thiols (A Precursor Scaffold)

This protocol describes a general method for synthesizing 1,2,4-triazole-3-thiols, which can be precursors to chloro-substituted triazoles.

-

Thiosemicarbazide Formation: Start with a suitable thiosemicarbazide or semicarbazide as the foundational material.

-

Intermolecular Cyclization: Subject the thiosemicarbazide to intermolecular cyclization in an alkaline medium.

-

Acidification: Following cyclization, acidify the reaction mixture to yield the 1,2,4-triazole-3-thiol.

-

Purification: The resulting solid is then purified, typically through recrystallization, to obtain the desired triazole thiol.

-

Chlorination: The thiol can then be converted to the corresponding chloro derivative through reaction with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the chloro substituent at the 5-position, which can undergo nucleophilic substitution reactions. This makes it a versatile building block for introducing the 1-methyl-1H-1,2,4-triazol-5-yl moiety into a variety of molecular scaffolds.[2]

Key Reactions and Applications

-

Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles, including amines, thiols, and alcohols, to generate a library of substituted 1,2,4-triazole derivatives. This is a crucial reaction for the synthesis of novel bioactive compounds.

-

Fungicidal Activity: 1,2,4-triazole derivatives are a well-established class of fungicides used in agriculture.[6] They function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] this compound serves as a key intermediate in the synthesis of these potent antifungal agents.[2][6]

-

Medicinal Chemistry: The 1,2,4-triazole nucleus is present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[8] The ability to functionalize this compound makes it an attractive starting material for the discovery of new therapeutic agents.

Caption: Reactivity of this compound and its primary applications.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic shifts for the methyl protons and the triazole ring protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, with characteristic absorption bands for the C-Cl and C=N bonds within the triazole ring.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

General Safety Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its unique combination of a stable triazole core and a reactive chloro substituent makes it an important intermediate for the development of new fungicides and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working to create novel and effective chemical entities.

References

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (URL: [Link])

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. (URL: [Link])

-

synthesis of 1,2,4 triazole compounds. ISRES. (URL: [Link])

-

This compound. LookChem. (URL: [Link])

-

Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Institutes of Health. (URL: [Link])

-

Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). (URL: [Link])

-

Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. (URL: [Link])

-

(2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H. MDPI. (URL: [Link])

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. (URL: [Link])

-

Antifungal Properties of 1,2,4-Triazoles. ISRES. (URL: [Link])

-

(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. (URL: [Link])

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. (URL: [Link])

-

Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. (URL: [Link])

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. CAS 56616-99-0: this compound [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound 95% | CAS: 56616-99-0 | AChemBlock [achemblock.com]

- 5. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and electronics of 5-Chloro-1-methyl-1H-1,2,4-triazole

< An In-depth Technical Guide on the Molecular Structure and Electronics of 5-Chloro-1-methyl-1H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated heterocyclic compound with a five-membered ring containing three nitrogen atoms.[1] Its unique chemical properties, stemming from the presence of a chlorine atom and a methyl group, make it a compound of significant interest in pharmaceutical and agricultural applications. This guide provides a comprehensive analysis of its molecular structure, electronic properties, synthesis, and reactivity, offering valuable insights for professionals in drug development and materials science.

Molecular Structure and Spectroscopic Profile

The molecular formula of this compound is C₃H₄ClN₃, with a molecular weight of approximately 117.54 g/mol .[1][2][3][4] The core of the molecule is a 1,2,4-triazole ring, a five-membered aromatic heterocycle with two carbon and three nitrogen atoms.[5] This ring structure is known to exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which rapidly interconvert.[5][6] In this specific compound, a methyl group is attached at the N1 position, and a chlorine atom is substituted at the C5 position.

Caption: Ball-and-stick model of this compound.

Spectroscopic Characterization: A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

| Technique | Expected Key Features |

| ¹H NMR | A singlet for the methyl protons (N-CH₃) and a singlet for the proton on the triazole ring (C3-H). |

| ¹³C NMR | Resonances for the methyl carbon and the two distinct carbon atoms of the triazole ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-N bonds within the molecule.[7] |

| UV-Vis Spectroscopy | Absorption maxima characteristic of electronic transitions within the triazole ring.[7] |

Electronic Properties and Reactivity

The 1,2,4-triazole ring is inherently π-deficient due to the presence of three electronegative nitrogen atoms.[5][6] This electron deficiency is further amplified by the electron-withdrawing chlorine atom at the C5 position. Consequently, the carbon atoms in the ring are susceptible to nucleophilic attack.[5][6]

The electronic states of 1,2,4-triazoles have been studied using vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy, providing insights into their ionization energies and excited states.[8] The N-methylation in 1-methyl-1,2,4-triazole significantly increases its volatility, facilitating gaseous spectroscopic analysis.[8] Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure, lipophilicity, and frontier orbitals of 1,2,4-triazole derivatives, which are crucial for predicting their reactivity and biological activity.[9]

The chlorine atom at the C5 position is a good leaving group, making this position reactive towards nucleophilic substitution. This reactivity is a key feature for the synthetic utility of this compound, allowing for the introduction of various functional groups to create a library of derivatives.[10]

Synthesis and Methodologies

The synthesis of 1,2,4-triazole derivatives can be achieved through several established methods. Common strategies include the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines, and the Pellizzari reaction, which utilizes a mixture of amides and acyl hydrazides.[11]

A general synthetic pathway for this compound would likely involve the initial formation of a 1-methyl-1H-1,2,4-triazol-5-one or thione precursor, followed by a chlorination step.

Sources

- 1. CAS 56616-99-0: this compound [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound 95% | CAS: 56616-99-0 | AChemBlock [achemblock.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. scispace.com [scispace.com]

Tautomerism in Substituted 1,2,4-Triazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are in turn governed by a subtle yet critical phenomenon: prototropic tautomerism. This guide provides a comprehensive exploration of tautomerism in substituted 1,2,4-triazoles, delving into the structural nuances of the primary tautomeric forms and the multifaceted factors that dictate their equilibrium. We will present a detailed examination of the key experimental and computational methodologies employed to characterize these tautomers, complete with field-proven protocols and an emphasis on the causal relationships that underpin experimental design. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of the 1,2,4-triazole scaffold in modern drug discovery.

The Dynamic Nature of the 1,2,4-Triazole Core: An Introduction to Tautomerism

Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[2] In the realm of heterocyclic chemistry, and particularly for the 1,2,4-triazole ring, prototropic tautomerism plays a pivotal role in defining the molecule's chemical personality.[3] The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, can exist in three primary annular tautomeric forms: the 1H, 2H, and 4H tautomers, distinguished by the position of the mobile proton on the nitrogen atoms of the ring.[4]

The significance of this tautomeric equilibrium cannot be overstated, especially in the context of drug development. Different tautomers of the same molecule possess distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity.[1] These properties are the very language of molecular recognition, governing how a drug molecule interacts with its biological target, such as an enzyme's active site or a cell surface receptor. Consequently, a thorough understanding and, where possible, control of the tautomeric preference of a 1,2,4-triazole-based lead compound is a cornerstone of rational drug design.[1]

dot

Caption: The three primary annular tautomers of a substituted 1,2,4-triazole.

The Decisive Role of Substituents

The electronic nature of the substituents at the C3 and C5 positions is a primary determinant of the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density within the triazole ring, thereby stabilizing or destabilizing different tautomeric forms. [4][5]

-

Electron-donating groups (e.g., -NH2, -OH): These groups tend to stabilize the 2H-tautomer. [5]For instance, in 3-amino-1,2,4-triazole, while the 1H form is the most stable, the presence of the amino group relatively stabilizes the 2H form compared to the 4H form. [4][5]* Electron-withdrawing groups (e.g., -NO2, -CHO, -COOH): These groups generally favor the 1H-tautomer. [5] The position of the substituent also has a profound impact. For 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom tends to be attached to the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent. [6]

Substituent Type at C3/C5 Predominant Tautomer(s) Rationale Unsubstituted 1H Intrinsic stability of the 1H form. [4][7] Amino (-NH2) 1H > 2H > 4H The electron-donating nature of the amino group provides some stabilization to the 2H form. [4][5] Halo (-Cl, -Br) 1H (for 3-chloro), 4H (for 3-bromo) The stability is influenced by a combination of inductive and resonance effects. [4] Mercapto (-SH) Thione form Exhibits thione-thiol tautomerism, with the thione form being predominant. [4][8] | Aryl with OCH3 | Dependent on OCH3 position | Ortho-OCH3 favors the 2H tautomer due to intramolecular hydrogen bonding, while meta- and para-positions lead to a mixture of 1H and 2H tautomers. [9][10]|

Environmental Influences on Tautomeric Equilibrium

The tautomeric preference of a substituted 1,2,4-triazole is not an intrinsic property but is highly sensitive to its environment.

-

Solvent Polarity: The polarity of the solvent can significantly shift the tautomeric equilibrium. [11][12]Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. [11]For example, a strong polar solvent might increase the population of the 2H-1,2,4-triazole tautomer. [7]* pH: The pH of the medium can alter the protonation state of the triazole ring and its substituents, thereby influencing the tautomeric equilibrium. [11]* Temperature: Temperature can affect the position of the equilibrium, with higher temperatures potentially favoring the population of less stable tautomers. [11]* Solid State vs. Solution: The tautomeric form present in the solid state, as determined by X-ray crystallography, may not be the predominant form in solution. [13]Crystal packing forces can stabilize a tautomer that is a minor component in the solution phase.

A Multi-pronged Approach to Tautomer Characterization

A comprehensive understanding of the tautomeric behavior of a substituted 1,2,4-triazole necessitates a synergistic approach, combining experimental spectroscopy, crystallography, and computational modeling. [2] dot

Caption: A comprehensive workflow for the investigation of tautomerism in substituted 1,2,4-triazoles.

Experimental Protocols for Tautomer Elucidation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution. [2][14]Both ¹H and ¹³C chemical shifts are highly sensitive to the electronic environment of the nuclei, which differs significantly between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted 1,2,4-triazole in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of the N-H protons, which are often broad and may exchange with residual water in the solvent.

-

Acquire a ¹³C NMR spectrum. The chemical shifts of the ring carbons (C3 and C5) are particularly informative.

-

Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign the proton and carbon signals and to identify long-range couplings that can help differentiate between tautomers. [13]3. Data Analysis:

-

Compare the observed chemical shifts with those of N-methylated derivatives, which serve as fixed models for the different tautomeric forms. [6] * In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer may be observed, allowing for direct quantification of the tautomeric ratio from the integration of the signals.

-

For fast exchange, time-averaged signals are observed. In such cases, the chemical shifts will be a weighted average of the shifts of the individual tautomers. [7] Causality in Experimental Choices: The choice of solvent is paramount as it directly probes the influence of the environment on the tautomeric equilibrium. Two-dimensional NMR experiments are employed to overcome the ambiguity of 1D spectra, providing robust structural assignments.

-

3.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomerism, as different tautomers often exhibit distinct absorption spectra due to differences in their conjugated systems. [15][16] Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation: Prepare dilute solutions of the 1,2,4-triazole derivative in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm).

-

Data Analysis:

-

Analyze the changes in the absorption maxima (λ_max) and the shape of the spectral bands as a function of solvent polarity. [17][18] * Compare the experimental spectra with simulated spectra for the most stable tautomeric forms calculated using computational methods (e.g., TD-DFT). [9][10]This combined approach is highly effective for assigning the observed spectral features to specific tautomers. [3][19] Causality in Experimental Choices: The use of multiple solvents with varying polarities allows for the systematic investigation of solvatochromic effects, which can provide strong evidence for the presence of different tautomers. [12] 3.1.3. Single-Crystal X-ray Diffraction

-

X-ray crystallography provides unambiguous structural information in the solid state, including the precise location of protons, thereby definitively identifying the tautomeric form present in the crystal. [2][13] Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the substituted 1,2,4-triazole suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection and Structure Solution: Collect diffraction data using a single-crystal X-ray diffractometer. The resulting data is used to solve and refine the crystal structure, revealing the precise atomic positions and connectivity. [20]3. Analysis: The solved crystal structure will unequivocally show the location of the mobile proton, thus identifying the tautomer present in the solid state. [20] Causality in Experimental Choices: This technique is the "gold standard" for determining the structure of a molecule in the solid state, providing a definitive answer to the question of which tautomer is present in the crystal lattice.

Computational Modeling: A Predictive and Corroborative Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism. [1]They provide insights into the relative stabilities of tautomers and can be used to simulate spectroscopic properties for comparison with experimental data. [21] Workflow for Computational Analysis:

-

Structure Optimization: Model all possible tautomeric structures and optimize their geometries using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). [1]2. Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities. [1]Solvation models (e.g., PCM, SMD) can be applied to simulate the effect of different solvents. [1][19]3. Property Simulation: Simulate spectroscopic properties such as NMR chemical shifts and UV-Vis absorption wavelengths for each tautomer. [1]These simulated data can then be compared with experimental results to validate the predicted tautomer populations.

Biological Implications and Future Perspectives

The tautomeric state of a 1,2,4-triazole derivative can have a profound impact on its biological activity. A change in the position of a single proton can alter the hydrogen bonding pattern, which may in turn enhance or diminish the binding affinity of the molecule to its biological target. [1]For example, the ability of a triazole derivative to act as a hydrogen bond donor versus an acceptor can change depending on whether the proton is on N1, N2, or N4. This can dramatically alter binding affinity and, consequently, biological activity. [1]Therefore, a comprehensive understanding of the tautomeric preferences of 1,2,4-triazole-containing drug candidates is crucial for structure-activity relationship (SAR) studies and for the optimization of lead compounds.

The continued development of both experimental techniques and computational methods will undoubtedly provide even greater insights into the subtle interplay of factors that govern tautomerism in these important heterocyclic systems. The ability to predict and potentially control the tautomeric equilibrium will be a significant advantage in the design of next-generation therapeutics based on the versatile 1,2,4-triazole scaffold.

References

-

Substituent Effects on Triazole Tautomerism | PDF | Absorption Spectroscopy | Molecular Orbital - Scribd. (URL: [Link])

-

Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study - ResearchGate. (URL: [Link])

-

Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest. (URL: [Link])

-

Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives | Orbital. (URL: [Link])

-

Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Publishing. (URL: [Link])

-

Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole - J Org Chem 33 (7), 2956-2957 (1968) - Scribd. (URL: [Link])

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. (URL: [Link])

-

Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. (URL: [Link])

-

Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library. (URL: [Link])

-

Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment - MDPI. (URL: [Link])

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed. (URL: [Link])

-

Carbon-13 Magnetic Resonance Studies of Azoles. Tautomerism, Shift - ACS Publications. (URL: [Link])

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. (URL: [Link])

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. (URL: [Link])

-

1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles | Semantic Scholar. (URL: [Link])

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. (URL: [Link])

-

Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - NIH. (URL: [Link])

-

The tautomers of 1,2,3-triazole and 1,2,4-triazole - ResearchGate. (URL: [Link])

-

The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. (URL: [Link])

-

Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (URL: [Link])

-

Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - NIH. (URL: [Link])

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Tautomerism in aromatic heterocycles - Química Organica.org. (URL: [Link])

-

1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods - Wiley-VCH. (URL: [Link])

-

Annular tautomerism: experimental observations and quantum mechanics calculations. (URL: [Link])

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. (URL: [Link])

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (URL: [Link])

-

1,2,4-Triazole - Wikipedia. (URL: [Link])

-

Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

-

Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). (URL: [Link])

-

Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. (URL: [Link])

-

Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 6. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. ijsr.net [ijsr.net]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]